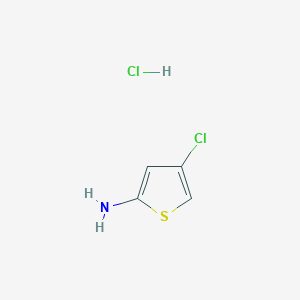

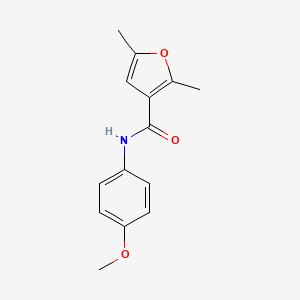

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

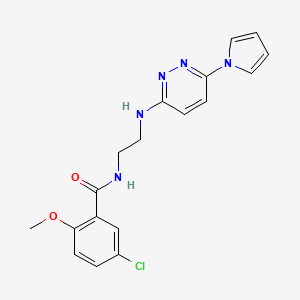

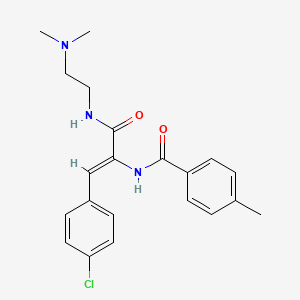

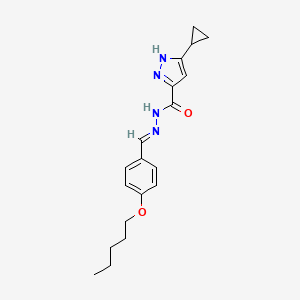

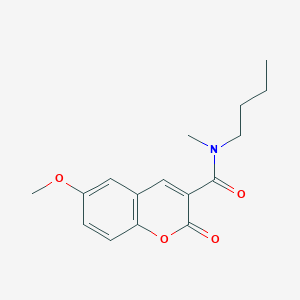

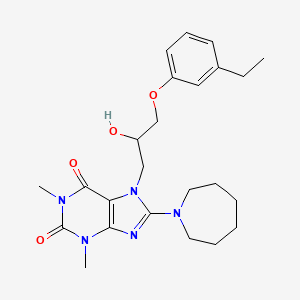

“N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide” is a chemical compound. Based on its name, it likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “N-(4-methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) on a phenyl group (a benzene ring minus one hydrogen), which is attached to the compound via a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the methoxyphenyl group, and the attachment of the carboxamide group . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . For example, the furan ring might undergo reactions typical of aromatic compounds, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

Synthesis and Medicinal Applications

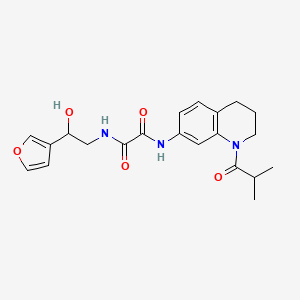

Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from benzodifuran carboxamide frameworks have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds showing significant COX-2 selectivity, analgesic, and anti-inflammatory properties were identified, highlighting the potential of N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide derivatives in drug discovery (Abu‐Hashem et al., 2020).

Cytotoxicity Against Cancer Cells : Derivatives synthesized from reactions involving N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide have been tested for their cytotoxic activities against various cancer cell lines. The modifications led to compounds that were evaluated for their effectiveness in inhibiting cancer cell growth, providing insights into the design of new anticancer agents (Hassan et al., 2014).

Polymer Science and Material Chemistry

- Electrochromic and Electrofluorescent Materials : Polyamides incorporating bis(diphenylamino)-fluorene units have been synthesized, showing remarkable solubility, thermal stability, and electrochromic properties. These materials, derived from compounds related to N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide, exhibit potential for application in electrochromic devices and displays due to their reversible color-changing properties (Sun et al., 2016).

Organic Synthesis Methodologies

- Efficient Synthesis Techniques : Research has focused on developing efficient synthesis methods for N-methoxy-N-methylamides, crucial intermediates in organic synthesis. Studies include the preparation of these compounds from carboxylic acids, highlighting the importance of N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide and its derivatives in facilitating the synthesis of complex organic molecules (Kim et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-8-13(10(2)18-9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPFNALKTMOXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)

![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)